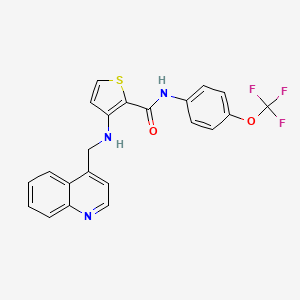
OSI-930
Vue d'ensemble
Description
OSI-930 est un inhibiteur de la tyrosine kinase réceptrice à petite molécule oral, nouveau et puissant. Il cible principalement les tyrosine kinases réceptrices c-Kit et le facteur de croissance de l'endothélium vasculaire-2 (VEGFR-2). Ce composé est conçu pour inhiber à la fois la prolifération des cellules cancéreuses et la croissance des vaisseaux sanguins (angiogenèse) dans certaines tumeurs .
In Vivo
OSI-930 has been studied in animal models for its potential to inhibit the growth and metastasis of various cancers. In preclinical studies, this compound was found to have potent antitumor activity in a variety of tumor types, including breast, ovarian, and colorectal cancers. In addition, this compound was found to be well tolerated in animal models and to have few adverse side effects.
In Vitro
OSI-930 has also been studied in vitro for its potential to inhibit cancer cell growth and induce cancer cell death. In cell culture studies, this compound was found to inhibit the growth of various cancer cell lines, including breast, ovarian, and colorectal cancer cell lines. In addition, this compound was found to induce apoptosis and autophagy in cancer cells.
Mécanisme D'action
OSI-930 is a novel, orally active inhibitor that has been designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets two clinically validated receptors: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2) . These receptors play crucial roles in cancer cell proliferation and angiogenesis, respectively .
Mode of Action
This compound acts as a multi-targeted tyrosine kinase inhibitor , designed to co-inhibit the receptor tyrosine kinases c-Kit and VEGFR-2 . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth . This compound is also capable of inhibiting VEGFR-2, a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF .
Biochemical Pathways
The inhibition of c-Kit and VEGFR-2 by this compound affects the signaling pathways associated with these receptors. The inhibition of c-Kit reduces cancer cell proliferation and increases cellular apoptosis, thereby inhibiting tumor growth . On the other hand, the inhibition of VEGFR-2 impacts the growth and metastases of a wide range of angiogenesis-dependent malignancies, as this receptor mediates blood vessel growth in response to VEGF .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The molecular effects of this compound include the inhibition of the phosphorylation status of AKT, S6, and p70S6 kinase . This parallels the in vivo observations where this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers .
Action Environment
It is known that the efficacy of this compound in mouse xenograft models is observed at dose levels that maintain a significant level of inhibition of the molecular targets of this compound for a prolonged period . This suggests that the dosage and duration of treatment could be important factors influencing the action of this compound.
Activité Biologique
OSI-930 has been found to have potent antitumor activity in preclinical studies. In animal models, this compound was found to inhibit the growth and metastasis of various cancers, including breast, ovarian, and colorectal cancers. In addition, this compound was found to be well tolerated in animal models and to have few adverse side effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound was found to inhibit the activity of several kinases, including Aurora A, Aurora B, and PI3K/AKT. In addition, this compound was found to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
Avantages Et Limitations Des Expériences En Laboratoire
The use of OSI-930 for laboratory experiments has several advantages and limitations. The major advantage of using this compound is that it is a synthetic small molecule that has been designed to target multiple cancer-related pathways. This makes it an ideal compound for studying the effects of multiple pathways on cancer growth and metastasis. However, the major limitation of using this compound for laboratory experiments is that it is a relatively new compound and has not been extensively studied in humans.
Orientations Futures
The future of OSI-930 is promising. Further research is needed to determine the efficacy and safety of this compound in humans. In addition, further research is needed to determine the optimal dosing and route of administration of this compound. Finally, further research is needed to identify additional targets and mechanisms of action of this compound and to develop more potent and selective derivatives of this compound.
Applications De Recherche Scientifique
OSI-930 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer
Safety and Hazards
OSI-930 should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
Analyse Biochimique
Biochemical Properties
OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .
Cellular Effects
This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .
Dosage Effects in Animal Models
Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .
Transport and Distribution
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Subcellular Localization
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'OSI-930 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure moléculaire souhaitée .
Méthodes de production industrielle
La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement .
Analyse Des Réactions Chimiques
Types de réactions
OSI-930 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase réceptrice.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les processus cellulaires.
Médecine : Évalué dans des études cliniques pour son potentiel de traitement de divers cancers, notamment le cancer pulmonaire à petites cellules, le glioblastome, le cancer colorectal, le cancer rénal, le cancer de la tête et du cou, le cancer pulmonaire non à petites cellules et le cancer gastrique
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité tyrosine kinase de c-Kit et de VEGFR-2. Cette inhibition conduit à une réduction de la prolifération des cellules cancéreuses et à une augmentation de l'apoptose cellulaire dans les types de tumeurs induits par c-Kit. De plus, this compound inhibe VEGFR-2, qui est un médiateur clé de la croissance des vaisseaux sanguins en réponse au facteur de croissance angiogénique VEGF. En inhibant cette voie, this compound affecte la croissance et les métastases d'une large gamme de tumeurs malignes dépendantes de l'angiogenèse .
Comparaison Avec Des Composés Similaires
Composés similaires
Imatinib : Un autre inhibiteur de la tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique et les tumeurs stromales gastro-intestinales.
Erlotinib : Un inhibiteur de la tyrosine kinase réceptrice du facteur de croissance épidermique utilisé pour traiter le cancer pulmonaire non à petites cellules et le cancer du pancréas
Unicité
OSI-930 est unique en son genre en raison de son double inhibition de c-Kit et de VEGFR-2, ce qui en fait un inhibiteur puissant de la prolifération des cellules cancéreuses et de l'angiogenèse. Cette approche de double ciblage le distingue des autres inhibiteurs de la tyrosine kinase qui peuvent ne cibler qu'une seule voie .
Propriétés
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
| Record name | OSI-930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
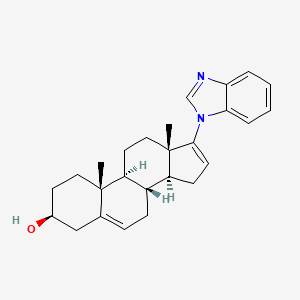
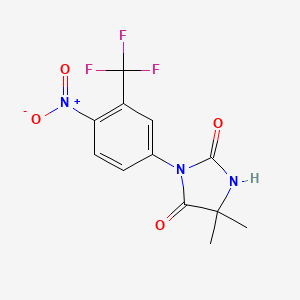

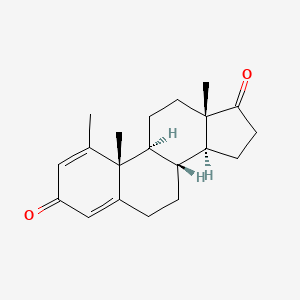
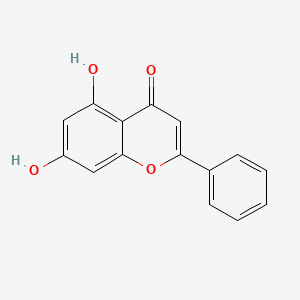

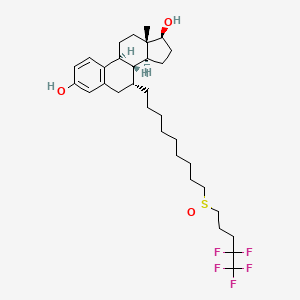
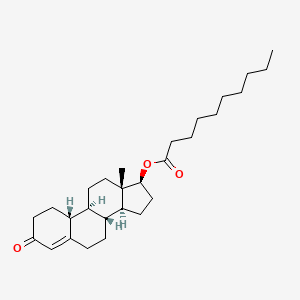

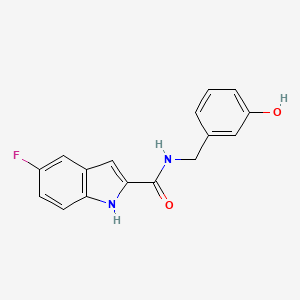
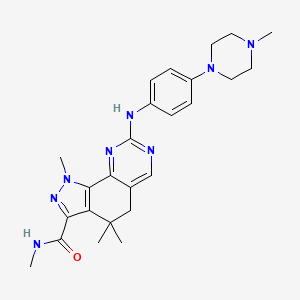
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
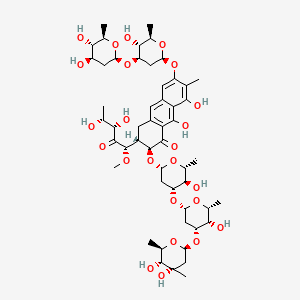
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
